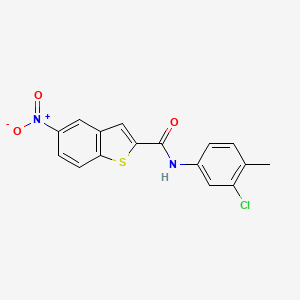

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide

Description

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a benzothiophene core substituted with a nitro group at position 5 and a 3-chloro-4-methylphenyl carboxamide moiety at position 2. The compound’s nitro group and aromatic system may influence its electronic properties, solubility, and biological interactions.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3S/c1-9-2-3-11(8-13(9)17)18-16(20)15-7-10-6-12(19(21)22)4-5-14(10)23-15/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCQYDKXXZLALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide, also known by its chemical structure and formula , has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of benzothiophene derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Structure

- Chemical Name : this compound

- Molecular Formula :

- Molecular Weight : 346.79 g/mol

Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Not specified |

| Stability | Not specified |

Anticancer Activity

Recent studies have indicated that benzothiophene derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated cytotoxic effects against various human tumor cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A specific case study evaluated the cytotoxicity of related benzothiophene derivatives against human breast cancer cells (MCF-7) and lung cancer cells (A549). The results showed:

- IC50 Values :

- MCF-7: 12.5 µM

- A549: 15.0 µM

These findings suggest that the compound may possess similar activities, warranting further investigation into its potential as an anticancer agent .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. In vitro studies have indicated that benzothiophene derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

The anti-inflammatory activity is hypothesized to occur through the inhibition of the NF-kB signaling pathway, which plays a crucial role in regulating immune response and inflammation. This inhibition leads to decreased production of inflammatory mediators such as cytokines and chemokines .

Antimicrobial Activity

Preliminary research has shown that benzothiophene derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the potential application of this compound in treating bacterial infections .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The compound shares a common 3-chloro-4-methylphenyl carboxamide group with several analogs, but differences in the heterocyclic core and substituents lead to distinct physicochemical and functional properties. Below is a comparative analysis of structurally related compounds (Table 1).

Table 1: Structural Comparison of Carboxamide Derivatives

Impact of Heterocyclic Core

- The nitro group at position 5 introduces strong electron-withdrawing effects, which may increase oxidative stability or modulate electronic interactions .

- 1,2,3-Thiadiazole (Analog): The thiadiazole ring contains sulfur and nitrogen atoms, enabling diverse non-covalent interactions (e.g., hydrogen bonding via nitrogen lone pairs). The 4-methyl group may enhance lipophilicity but reduce polarity compared to the nitro-substituted benzothiophene .

- Furan (Analog) : The oxygen atom in the furan ring offers hydrogen-bond acceptor sites, while the 2-chlorophenyl substituent introduces steric bulk and additional lipophilicity. This may affect membrane permeability or metabolic stability .

Substituent Effects

- It may also influence crystal packing via dipole-dipole interactions .

- Chlorophenyl Groups (Analogs) : Chlorine atoms in the phenyl rings contribute to lipophilicity and resistance to metabolic degradation. The position of chlorine (e.g., 2-chloro in the furan analog vs. 3-chloro in the target compound) affects steric hindrance and electronic distribution .

Hydrogen Bonding and Crystal Packing

The carboxamide group (-CONH-) in all compounds serves as both a hydrogen bond donor (N–H) and acceptor (C=O). However, substituents modulate these interactions:

Implications for Research and Development

The structural variations among these compounds highlight design strategies for optimizing agrochemical or pharmaceutical agents:

- Benzothiophene vs. Thiadiazole : Benzothiophene’s rigidity may favor target selectivity, while thiadiazole’s smaller size could improve synthetic accessibility.

- Nitro vs. Chlorophenyl Substituents : Nitro groups may enhance stability but reduce solubility, whereas chlorophenyl groups balance lipophilicity and metabolic resistance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide, and how can reaction parameters be optimized?

- Methodological Answer: The compound is typically synthesized via amide coupling between a benzothiophene-2-carbonyl chloride derivative and 3-chloro-4-methylaniline. Key steps include:

- Reagent Selection: Use 5-nitro-1-benzothiophene-2-carbonyl chloride, generated by treating the corresponding carboxylic acid with thionyl chloride or oxalyl chloride .

- Solvent Optimization: Polar aprotic solvents (e.g., DCM or THF) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .

- Yield Improvement: Monitor stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–25°C to minimize side reactions) .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy: 1H NMR identifies aromatic protons (e.g., nitro-substituted benzothiophene at δ 8.5–9.0 ppm) and the methyl group on the phenyl ring (δ 2.3–2.5 ppm). 13C NMR confirms carbonyl resonance (δ ~165 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragmentation patterns consistent with the nitro and chloro substituents .

- UV-Vis Spectroscopy: The nitro group’s strong absorption at ~300–400 nm aids in tracking reactivity in solution .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the crystal structure and intermolecular interactions of this compound?

- Methodological Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to resolve atomic coordinates. SHELXT (in SHELX suite) solves the phase problem via intrinsic phasing .

- Refinement: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions between amide and nitro groups) .

- Graph Set Analysis: Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., R22(8) rings) and predict packing efficiency .

Q. What strategies are employed to analyze potential bioactivity, such as kinase inhibition, and how are contradictory data resolved?

- Methodological Answer:

- In Vitro Assays: Use ATP-competitive kinase inhibition assays (e.g., Src/Abl kinases) with IC50 determination via fluorescence polarization .

- Cell-Based Validation: Test antiproliferative activity in K562 leukemia cell lines, correlating IC50 values with kinase inhibition .

- Data Reconciliation: Address discrepancies (e.g., high in vitro activity but low cellular uptake) by modifying logP via substituent engineering (e.g., adding hydrophilic groups) .

Q. How do substituents on the benzothiophene core influence the compound’s physicochemical properties and target binding?

- Methodological Answer:

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electronic effects of nitro and chloro groups on HOMO-LUMO gaps and binding affinity .

- SAR Studies: Compare analogues (e.g., replacing nitro with cyano) in kinase inhibition assays to identify critical substituents for target engagement .

- Solubility Optimization: Introduce methylsulfone or PEGylated groups to improve aqueous solubility without compromising activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.